molecular formula C13H10O3 B14734521 7H-Furo[3,2-g][1]benzopyran-7-one, 3,9-dimethyl- CAS No. 5762-96-9

7H-Furo[3,2-g][1]benzopyran-7-one, 3,9-dimethyl-

Katalognummer: B14734521
CAS-Nummer: 5762-96-9
Molekulargewicht: 214.22 g/mol
InChI-Schlüssel: RGHZPKMHRQIHSB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7H-Furo3,2-gbenzopyran-7-one, 3,9-dimethyl- is a complex organic compound belonging to the class of furocoumarins. These compounds are known for their diverse biological activities and are often found in various plants. The structure of this compound includes a furobenzopyran ring system with methyl groups at the 3 and 9 positions, which contributes to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7H-Furo3,2-gbenzopyran-7-one, 3,9-dimethyl- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The process may also include purification steps such as recrystallization or chromatography to isolate the final product.

Analyse Chemischer Reaktionen

Types of Reactions

7H-Furo3,2-gbenzopyran-7-one, 3,9-dimethyl- can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.

Wissenschaftliche Forschungsanwendungen

7H-Furo3,2-gbenzopyran-7-one, 3,9-dimethyl- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of skin disorders and certain types of cancer.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 7H-Furo3,2-gbenzopyran-7-one, 3,9-dimethyl- involves its interaction with various molecular targets and pathways. For example, it may bind to DNA or proteins, leading to changes in cellular function. The specific pathways involved can vary depending on the biological context and the presence of other interacting molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Ammidin
  • Imperatorin
  • Marmelosin
  • Pentosalen
  • 8-Isopentenyloxypsoralene

Uniqueness

7H-Furo3,2-gbenzopyran-7-one, 3,9-dimethyl- is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties or interact with different molecular targets.

Eigenschaften

CAS-Nummer

5762-96-9

Molekularformel

C13H10O3

Molekulargewicht

214.22 g/mol

IUPAC-Name

3,9-dimethylfuro[3,2-g]chromen-7-one

InChI

InChI=1S/C13H10O3/c1-7-6-15-13-8(2)12-9(5-10(7)13)3-4-11(14)16-12/h3-6H,1-2H3

InChI-Schlüssel

RGHZPKMHRQIHSB-UHFFFAOYSA-N

Kanonische SMILES

CC1=COC2=C1C=C3C=CC(=O)OC3=C2C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.